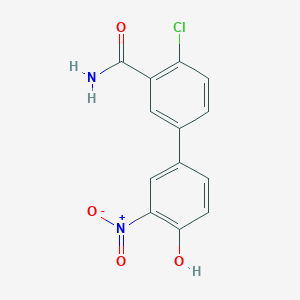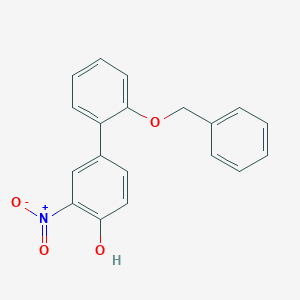
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% (4-MSA-2-NP) is a compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. 4-MSA-2-NP is an aromatic nitro compound with a sulfonamide group, which gives it unique chemical properties and makes it an attractive target for research.
Scientific Research Applications
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, as well as a substrate for the enzyme nitroreductase. It has also been used as a fluorescent probe for measuring the activity of enzymes and as a ligand for metal ions. Additionally, 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been used in studies of the binding of drugs to proteins and the interaction of drugs with receptors.
Mechanism of Action
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to involve the binding of the nitro group to the sulfonamide group, forming a stable complex. This complex is then able to interact with enzymes, proteins, and receptors, leading to the observed effects.
Biochemical and Physiological Effects
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, leading to anti-inflammatory and anti-allergenic effects. Additionally, it has been shown to inhibit the activity of nitroreductase, leading to anticancer effects. It has also been shown to bind to metal ions, leading to increased antioxidant activity.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable and non-toxic. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to its use. It is not very soluble in water, and its effects can vary depending on the pH of the solution. Additionally, it can be difficult to accurately measure its concentration in a solution.
Future Directions
There are several potential future directions for the study of 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95%. One potential direction is to further investigate its mechanism of action, as well as its interactions with enzymes, proteins, and receptors. Additionally, further research could be done to better understand its biochemical and physiological effects, and to develop new methods for its synthesis. Finally, further research could be done to explore its potential applications in drug development and other areas of scientific research.
Synthesis Methods
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% can be synthesized through a variety of methods. One of the most common methods is a two-step procedure involving the reaction of 3-methylsulfonylaminophenol and 2-nitrophenol in aqueous solution. The reaction is catalyzed by a base and proceeds in two steps: the first step involves the formation of an intermediate, which is then converted to 4-(3-Methylsulfonylaminophenyl)-2-nitrophenol, 95% in the second step. The reaction is typically carried out at room temperature and the product is isolated by filtration or precipitation.
properties
IUPAC Name |
N-[3-(4-hydroxy-3-nitrophenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)14-11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(17)18/h2-8,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYLEVKITQLSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686335 |
Source


|
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylsulfonylaminophenyl)-2-nitrophenol | |
CAS RN |
1261900-02-0 |
Source


|
| Record name | N-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)


